molecular formula C11H16O B2526812 (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol CAS No. 2248186-45-8

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B2526812
CAS No.: 2248186-45-8
M. Wt: 164.248
InChI Key: LLBMUEKTIAQEEJ-VIFPVBQESA-N
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Description

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol is a chiral alcohol compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures high enantiomeric excess and yields the desired chiral alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of chiral catalysts and optimized reaction conditions allows for efficient production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as a substrate for enzymes such as secondary alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include the oxidation-reduction reactions mediated by these enzymes .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Methyl-3-phenylpropan-1-ol: Lacks the additional methyl group on the phenyl ring.

    3-Phenylpropan-1-ol: Lacks both methyl groups.

Uniqueness

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-methyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBMUEKTIAQEEJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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